molecular formula C29H22ClN5O2S B11682961 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11682961
M. Wt: 540.0 g/mol
InChI Key: LJZNKWZRJQCZCI-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a triazole ring, a chlorophenyl group, a phenyl group, and a phenoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, where a thiol group is added to the triazole ring.

    Condensation with Phenoxyphenyl Aldehyde: The final step involves the condensation of the triazole derivative with phenoxyphenyl aldehyde to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

    Condensation Reagents: Aldehydes, ketones, and acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 4-chlorophenyl compounds, phenyl hydrazines, and triazole derivatives.
  • Method : Commonly synthesized through condensation reactions and subsequent modifications such as alkylation or acylation.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains and fungi, which could be pivotal in developing new antibiotics or antifungal agents.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Candida albicansModerate

Anticancer Potential

Research indicates that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical)15
MCF-7 (Breast)20

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. The results indicated a significant reduction in bacterial load in vitro, suggesting its potential use as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested against multiple cancer cell lines. The results demonstrated that it inhibited tumor growth significantly compared to control groups, with a notable effect on apoptosis markers.

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Mechanism of Action : Likely involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
  • Bioavailability : Preliminary studies suggest moderate bioavailability, warranting further investigation into formulation strategies to enhance absorption.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The phenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
  • 2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the phenoxyphenyl group, in particular, differentiates it from other similar compounds and may contribute to its unique binding properties and biological effects.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is C22H20ClN5O3SC_{22}H_{20}ClN_{5}O_{3}S, with a molecular weight of approximately 465.9 g/mol. The structure features a triazole ring linked to a phenoxy group and a hydrazide moiety, which are critical for its biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole ring have been reported to exhibit significant antibacterial activity against various strains of bacteria due to their ability to inhibit cell wall synthesis and protein synthesis mechanisms. In vitro studies have shown that derivatives similar to the target compound can effectively inhibit Gram-positive and Gram-negative bacteria .
  • Antifungal Activity :
    • The presence of the triazole moiety is associated with antifungal properties. Studies have demonstrated that triazole derivatives can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, making them effective against pathogens like Candida and Aspergillus species .

Anticancer Activity

Research into the anticancer potential of triazole derivatives has revealed promising results. The compound under investigation has shown efficacy in inhibiting cancer cell proliferation in various cancer lines:

  • Colon Carcinoma (HCT-116) : A related triazole derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
  • Breast Cancer (T47D) : Other studies have reported IC50 values of 27.3 μM for similar compounds against breast cancer cells .

Other Pharmacological Activities

  • Antioxidant Activity :
    • Triazole compounds have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress and related diseases. The target compound's structural features suggest potential antioxidant activity .
  • Enzyme Inhibition :
    • Some derivatives have shown the ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

Case Studies and Research Findings

StudyFindingsReference
Study on Antibacterial ActivityDemonstrated significant inhibition of both Gram-positive and Gram-negative bacteria by triazole derivatives
Anticancer ScreeningIC50 values of 6.2 μM against HCT-116 colon carcinoma cells; 27.3 μM against T47D breast cancer cells
Antioxidant EvaluationShowed high antioxidant activity compared to standard antioxidants

Properties

Molecular Formula

C29H22ClN5O2S

Molecular Weight

540.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H22ClN5O2S/c30-23-14-16-24(17-15-23)35-28(22-9-3-1-4-10-22)33-34-29(35)38-20-27(36)32-31-19-21-8-7-13-26(18-21)37-25-11-5-2-6-12-25/h1-19H,20H2,(H,32,36)/b31-19+

InChI Key

LJZNKWZRJQCZCI-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.